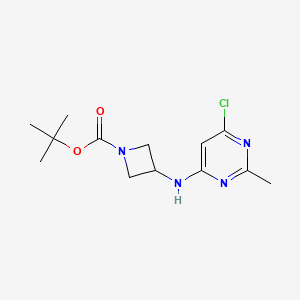
6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid
Vue d'ensemble
Description
“6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C10H11F2N3O2 . It has a molecular weight of 243.21 g/mol .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “this compound”, can be achieved through various methods. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at adjacent positions . The compound also contains a difluoropiperidinyl group attached to the pyridazinone ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the literature. .Applications De Recherche Scientifique
Heterocyclic Compound Significance in Medicinal Chemistry
Heterocyclic compounds, such as pyridazine analogs, have shown significant importance in pharmaceutical research. The synthesis and structural elucidation of these compounds, including their interaction energies and molecular properties, are critical for developing new medicinal applications. Studies on similar heterocyclic compounds reveal their potential in various medicinal chemistry applications due to their structural and energetic characteristics (Sallam et al., 2021).
Synthesis and Bioconjugate Development
Research on the synthesis of functionalized ruthenium(II) polypyridyl complexes demonstrates the potential of pyridazine derivatives in developing bioconjugates for biosensing and biomedical applications. The photoinduced CO-release studies of these complexes highlight their application in creating new classes of PhotoCORMs, which could have significant implications in medicinal chemistry and drug delivery systems (Bischof et al., 2013).
Molecular Structure and Interaction Studies
Investigations into the molecular structures and interactions of pyridazine derivatives, including their hydrogen bonding and intermolecular forces, provide insights into the assembly of molecules and the development of novel materials with potential pharmaceutical applications. This includes the study of energy frameworks and Hirshfeld surface analysis to understand the molecular packing and interaction energies, which are crucial for designing drugs with desired properties (Saldías et al., 2020).
Water Oxidation and Environmental Applications
The application of pyridazine derivatives in catalyzing water oxidation presents an interesting area of research. Studies show that these compounds can facilitate oxygen evolution, which is a critical reaction for environmental chemistry and renewable energy production. This highlights the versatility of pyridazine derivatives beyond medicinal applications and into environmental sustainability (Zong & Thummel, 2005).
Antimicrobial and Antimycobacterial Activities
Research on the antimicrobial and antimycobacterial activities of pyridazine derivatives illustrates their potential as novel antibacterial agents. This includes the synthesis and evaluation of novel compounds for their efficacy against various bacteria, demonstrating the role of pyridazine derivatives in developing new antibiotics and addressing the challenge of bacterial resistance (Sidhaye et al., 2011).
Orientations Futures
The future directions for research on “6-(4,4-Difluoropiperidin-1-yl)pyridazine-3-carboxylic acid” and related compounds could involve further exploration of their pharmacological activities, development of new synthesis methods, and investigation of their potential applications in various fields such as medicine and agriculture .
Propriétés
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O2/c11-10(12)3-5-15(6-4-10)8-2-1-7(9(16)17)13-14-8/h1-2H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFWSJRGGVBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)


